1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-
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Overview
Description
3-phenyl-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms within a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1,2,4-oxadiazole-5-thiol typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
While specific industrial production methods for 3-phenyl-1,2,4-oxadiazole-5-thiol are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
3-phenyl-1,2,4-oxadiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-phenyl-1,2,4-oxadiazole-5-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells . The compound’s thiol group plays a crucial role in its reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,3,4-oxadiazole-2-thiol: Similar in structure but differs in the position of the thiol group.
2-phenyl-1,3,4-oxadiazoline-5-thione: Another related compound with a different arrangement of atoms.
Uniqueness
3-phenyl-1,2,4-oxadiazole-5-thiol is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-phenyl-1,2,4-oxadiazolidine-5-thione |
InChI |
InChI=1S/C8H8N2OS/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5,7,10H,(H,9,12) |
InChI Key |
FUJMQVAWQQHCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(=S)ON2 |
Origin of Product |
United States |
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